3-Bromo-4-hexylpyridine
Description
3-Bromo-4-hexylpyridine is a brominated pyridine derivative characterized by a hexyl (C₆H₁₃) substituent at the 4-position and a bromine atom at the 3-position of the pyridine ring. Pyridine derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties. Bromine at the 3-position facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling modular derivatization .
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
3-bromo-4-hexylpyridine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-5-6-10-7-8-13-9-11(10)12/h7-9H,2-6H2,1H3 |
InChI Key |
QSHDOJOMVAUHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- Lipophilicity : The hexyl chain in this compound significantly increases lipophilicity compared to smaller substituents (Cl, CH₃) or polar groups (OH). This impacts its solubility and membrane permeability .
- Reactivity : Bromine at the 3-position enables cross-coupling reactions, similar to other bromopyridines. However, steric hindrance from the hexyl group may reduce reaction rates compared to less bulky derivatives (e.g., 3-Bromo-4-chloropyridine) .
Key Observations :
- High-yield synthesis (~98%) of this compound is achievable via alkylation with hexyl triflate under mild conditions, contrasting with lower yields (41–75%) for halogen-exchange or multi-step syntheses of analogs .
- Solid-phase methods (e.g., TBA+Cl− diffusion) are effective for hydroxylated derivatives but require precise stoichiometry .
Key Observations :
- Bromopyridines generally require precautions against inhalation and dermal exposure. The hexyl chain may reduce volatility compared to smaller analogs (e.g., 3-Bromo-2-chloropyridine), mitigating inhalation risks .
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